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Core Science & Biosynthesis

Foundational

Chemical structure analysis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

Chemical Structure Analysis of (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate Executive Summary This guide details the structural elucidation and quality control framework for (R)-methyl 4-(1-(2-methoxyacetamido)ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Structure Analysis of (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

Executive Summary

This guide details the structural elucidation and quality control framework for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate , a specific chiral building block likely utilized in the synthesis of advanced pharmaceutical intermediates (APIs), such as kinase inhibitors or receptor modulators.[1][2][3]

The molecule combines a benzoate ester core (providing a handle for further coupling) with a chiral ethylamine side chain capped by a methoxyacetyl group.[2][4] The integrity of the (R)-stereocenter is the critical quality attribute (CQA), as inversion can lead to inactive or toxic enantiomers in the final drug substance.[2][4]

Structural Breakdown & Synthetic Context

To understand the analysis, we must first deconstruct the molecule into its functional units.[2][4]

  • Chemical Formula:

    
    [1][2][4]
    
  • Molecular Weight: 265.31 g/mol [1][4]

  • Core Scaffold: Methyl benzoate (para-substituted).[1][2][4]

  • Chiral Motif: (R)-1-aminoethyl group.[1][2][3][4]

  • Capping Group: 2-Methoxyacetamide.[1][2][3][4]

Synthesis Logic: The molecule is typically synthesized via the N-acylation of (R)-methyl 4-(1-aminoethyl)benzoate (CAS 912342-10-0) using methoxyacetyl chloride (CAS 38870-89-2) or methoxyacetic acid with a coupling agent (e.g., EDC/HOBt).[1][2][3][4]

  • Critical Process Parameter: Control of base equivalents (e.g., Triethylamine) is vital to prevent racemization of the benzylic proton during acylation.[1][2][4]

Analytical Strategy: Structural Confirmation

The following multi-modal approach ensures structural identity and stereochemical purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming regiochemistry.[1][2][4] The following data is the theoretical expectation based on standard chemical shifts for these fragments in


.

1H NMR (400 MHz,


) Prediction: 
Position

(ppm)
MultiplicityIntegrationAssignment
Ar-H (ortho to ester) 8.00Doublet (

Hz)
2HAromatic ring protons adjacent to ester.[1][2][3][4]
Ar-H (meta to ester) 7.35Doublet (

Hz)
2HAromatic ring protons adjacent to ethyl group.[1][2][3][4]
Amide NH 7.10Broad Doublet1HAmide proton (exchangeable with

).[1][2][4]
Chiral CH 5.15Quintet/Multiplet1HBenzylic proton at the chiral center.[1][2][4]
Ester

3.90Singlet3HMethyl ester.[1][2][4]
Acyl

3.88Singlet2HMethoxyacetyl methylene protons.[1][2][4]
Acyl

3.42Singlet3HMethoxy ether on the amide side chain.[1][2][4]
Ethyl

1.48Doublet (

Hz)
3HMethyl group of the chiral ethyl chain.[1][2][4]

Key Diagnostic Feature: The chiral benzylic proton (~5.15 ppm) will appear as a quintet (coupling with the methyl doublet and the NH doublet).[1][2][4] Upon


 shake, this simplifies to a quartet.
B. Mass Spectrometry (MS) Fragmentation

Method: ESI-MS (Positive Mode) or APCI.[1][2][3][4]

  • Parent Ion:

    
    [1][2][4]
    
  • Sodium Adduct:

    
    [1][2][4]
    

Fragmentation Pathway (MS/MS):

  • Loss of Methanol:

    
     (Cleavage of methyl ester).[1][2][3][4]
    
  • Amide Cleavage: Loss of the methoxyacetyl group (

    
    ) yields the benzyl amine cation at 
    
    
    
    .[1][2][4]
  • Tropylium Ion Formation: Characteristic aromatic fragment at

    
     (Methyl benzoate cation).[1][2][4]
    

MS_Fragmentation cluster_legend Key Parent Parent [M+H]+ m/z 266.1 Frag1 Fragment A [M+H - MeOH]+ m/z 234 Parent->Frag1 - MeOH (32) Frag2 Fragment B [Benzyl Amine Core]+ m/z 178 Parent->Frag2 - Methoxyacetyl (88) Frag3 Tropylium Ion [C8H7O2]+ m/z 119 Frag2->Frag3 Benzylic Cleavage Blue: Parent Ion Blue: Parent Ion White: Intermediate White: Intermediate Blue: Parent Ion->White: Intermediate Red: Diagnostic Core Red: Diagnostic Core White: Intermediate->Red: Diagnostic Core

Figure 1: Predicted ESI-MS fragmentation pathway for structural confirmation.[1][2][3][4]

Chiral Purity Analysis (The Critical Quality Attribute)

Since the biological activity of the final drug likely depends on the (R)-configuration, quantifying the (S)-enantiomer impurity is mandatory.[2][3][4]

Method: Chiral High-Performance Liquid Chromatography (HPLC).[1][2][3][4]

  • Stationary Phase: Polysaccharide-based columns are standard for benzyl amines.[1][2][3][4]

    • Recommended:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H .[1][2][3][4]

  • Mobile Phase: Normal phase (Hexane : Isopropanol, 90:[1][2][4]10) or Polar Organic Mode (Acetonitrile : Methanol).[1][2][4]

  • Detection: UV at 254 nm (Benzoate absorption).[1][2][4]

  • Expectation: The enantiomers will resolve due to the interaction of the amide/ester groups with the chiral stationary phase.[1][2][4]

Alternative Confirmation:

  • Vibrational Circular Dichroism (VCD): Can determine absolute configuration without a reference standard by comparing experimental spectra to DFT-calculated spectra.[1][2][3][4]

  • X-Ray Crystallography: If the compound is a solid, single-crystal XRD provides the definitive absolute configuration (using the anomalous dispersion of Oxygen/Nitrogen if no heavy atom is present, though difficult; often requires co-crystallization).[1][2][4]

Experimental Protocol: Synthesis & Verification

This protocol outlines the standard bench-scale preparation to generate material for analysis.

Step 1: Acylation

  • Dissolve (R)-methyl 4-(1-aminoethyl)benzoate HCl (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add Triethylamine (2.5 eq) and cool to 0°C.

  • Dropwise add Methoxyacetyl chloride (1.1 eq).[1][2][4]

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT).

  • Monitor: TLC (50% EtOAc/Hexane) or LC-MS.

Step 2: Workup & Isolation [1][2][4]

  • Quench with water.[1][2][3][4][5] Wash organic layer with 1N HCl (remove unreacted amine), then Sat.[2][4]

    
     (remove acid), then Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
  • Purification: Recrystallization (from EtOAc/Heptane) or Flash Chromatography.[1][2][4]

Step 3: Analytical Release

  • Appearance: White to off-white solid (typical).[1][2][3][4]

  • Purity (HPLC): > 98.0% Area.[1][2][4]

  • Chiral Purity: > 99.0% ee (Enantiomeric Excess).[1][2][4]

Workflow Start Start: (R)-Methyl 4-(1-aminoethyl)benzoate Reaction Reaction: Acylation (DCM, 0°C -> RT) Start->Reaction Reagent Reagent: Methoxyacetyl Chloride Base: TEA Reagent->Reaction Workup Workup: Acid/Base Wash -> Drying Reaction->Workup Iso Isolation: Recrystallization or Column Chrom. Workup->Iso QC QC Analysis: 1. 1H NMR (Identity) 2. Chiral HPLC (ee%) 3. LC-MS (Purity) Iso->QC

Figure 2: Synthesis and Quality Control Workflow.

References

  • Analytical Methodology: PubChem. General methods for Methyl 4-(acetylamino)benzoate derivatives. National Library of Medicine.[3][4] Available at: [Link][1][2][4]

  • Spectroscopic Standards: NIST Chemistry WebBook.[1][2][4] Standard Infrared and Mass Spectra for Benzoate Esters. Available at: [Link][1][2][4]

Sources

Exploratory

Technical Guide: Physicochemical Characterization & Solubility Profile of (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

[1] Executive Summary Compound: (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate Role: Advanced Chiral Intermediate Context: Drug Development / Active Pharmaceutical Ingredient (API) Synthesis[1] This technical guide p...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate Role: Advanced Chiral Intermediate Context: Drug Development / Active Pharmaceutical Ingredient (API) Synthesis[1]

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and solid-state characterization of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.[1] As a Senior Application Scientist, I have structured this document to move beyond simple data listing, offering instead a causal analysis of why the molecule behaves as it does and how to robustly characterize it in a pre-clinical setting.

This compound represents a critical class of chiral amido-esters often employed in the synthesis of sulfonylureas, kinase inhibitors, or metabolic disorder therapeutics.[2] Its handling requires strict adherence to enantiomeric purity controls and specific solubility protocols to prevent hydrolysis or racemization.[2]

Part 1: Molecular Identity & Physicochemical Characterization[1][2]

Structural Analysis & Causality

The molecule consists of three distinct pharmacophores that dictate its physical behavior:[2]

  • Benzoate Ester Core: Provides lipophilicity and UV chromophore (approx. 254 nm) for detection, but introduces susceptibility to base-catalyzed hydrolysis.[2]

  • Chiral Ethyl Linker ((R)-Configuration): The stereocenter at the benzylic position is the critical quality attribute (CQA). Racemization is a risk under strongly basic or acidic conditions at elevated temperatures.[2]

  • 2-Methoxyacetamide Tail: This moiety acts as a hydrogen bond donor (NH) and acceptor (C=O, OMe).[2] The methoxy group specifically disrupts the crystal lattice energy slightly compared to a simple acetamide, likely lowering the melting point and enhancing solubility in polar aprotic solvents.[2]

Physicochemical Properties Table

Note: Values below represent a synthesized profile based on structural analogs (e.g., methyl 4-ethylbenzoate derivatives) and standard medicinal chemistry principles, serving as a baseline for experimental validation.

PropertyValue / CharacteristicTechnical Insight
Molecular Formula C₁₄H₁₉NO₄--
Molecular Weight 265.31 g/mol --
Physical State White to off-white crystalline solidAmide stacking interactions promote crystallinity.[1]
Melting Point (Predicted) 85°C – 115°CLower than pure amide analogs due to the flexible methoxy tail and ethyl rotation.[2]
LogP (Predicted) 1.8 – 2.2Moderately lipophilic; crosses cell membranes but requires organic co-solvents for high-concentration processing.[1][2]
pKa (Calculated) ~15 (Amide NH)Non-ionizable in physiological pH range (1-9).[2]
Chirality (R)-EnantiomerOptical rotation is distinct; verify via Chiral HPLC.

Part 2: Solubility Profile & Solvent Screening[1][2]

Solubility Logic

Understanding the solubility of this intermediate is governed by the "Like Dissolves Like" principle, modified by the specific functional groups:

  • Water: Poor. The hydrophobic benzoate core dominates the weak polarity of the methoxyamide.[2]

  • Alcohols (MeOH/EtOH): High. The amide group hydrogen bonds effectively with protic solvents.[2]

  • Chlorinated Solvents (DCM/Chloroform): Very High. Excellent for extraction; the molecule's lipophilicity aligns well here.[2]

  • Hydrocarbons (Hexane/Heptane): Low. Used as anti-solvents to force crystallization.[2]

Solvent Compatibility Matrix

This table guides process chemists in selecting solvents for reaction, extraction, and crystallization.[2]

Solvent ClassSpecific SolventSolubility RatingProcess Application
Polar Protic Methanol (MeOH)High (>100 mg/mL)Recrystallization; Reaction solvent.[1]
Polar Protic WaterInsoluble (<0.1 mg/mL)Anti-solvent; Wash solvent (removes inorganic salts).[2]
Polar Aprotic DMSO / DMFVery High (>200 mg/mL)Stock solutions for bio-assays; difficult to remove.[2]
Polar Aprotic Ethyl Acetate (EtOAc)Moderate-HighIdeal for extraction and crystallization (with Heptane).[2]
Chlorinated Dichloromethane (DCM)Very HighPrimary extraction solvent.[2]
Non-Polar n-Heptane / HexaneLow (<5 mg/mL)Anti-solvent for inducing precipitation.[2]
Solubility Screening Workflow (Visualization)

The following diagram outlines the decision logic for determining the thermodynamic solubility of the compound, ensuring data integrity.

SolubilityWorkflow Start Start: Solubility Assessment SolventSelect 1. Select Solvent Panel (Polar, Non-Polar, Aprotic) Start->SolventSelect ExcessAdd 2. Add Excess Solid to Solvent (Create Saturated Suspension) SolventSelect->ExcessAdd Equilibration 3. Equilibrate (Shake-Flask) 24-48h @ 25°C ExcessAdd->Equilibration Filtration 4. Filter Supernatant (0.45 µm PTFE Filter) Equilibration->Filtration CheckDegradation CRITICAL CHECK: Did Hydrolysis Occur? Filtration->CheckDegradation HPLC 5. HPLC Analysis (Quantify vs Standard) CheckDegradation->HPLC No (Stable) AltMethod Switch to Kinetic Solubility (DMSO Spike) CheckDegradation->AltMethod Yes (Unstable) Result Thermodynamic Solubility Value (mg/mL) HPLC->Result

Caption: Figure 1. Thermodynamic solubility determination workflow with critical stability checkpoint.

Part 3: Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility in various solvents for process optimization.

  • Preparation: Weigh approximately 50 mg of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol, Ethyl Acetate).[2]

  • Saturation Verification: Ensure undissolved solid remains visible. If fully dissolved, add more solid until a suspension persists.[2]

  • Equilibration: Cap the vial and place it in a shaker or thermomixer at 25°C ± 1°C. Agitate at 500 RPM for 24 hours.

  • Sampling:

    • Stop agitation and allow solids to settle for 1 hour.

    • Remove supernatant using a syringe.[2]

    • Filter through a 0.45 µm PTFE syringe filter (Nylon filters may bind the amide).[2]

  • Quantification: Dilute the filtrate (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV.

Protocol: Chiral Purity Analysis (HPLC)

Objective: To verify the enantiomeric excess (% ee) of the (R)-isomer, ensuring no racemization occurred during handling.

  • Column: Chiralpak AD-H or IA (Amylose-based stationary phases are preferred for aromatic amides).[1]

  • Mobile Phase: n-Hexane : Isopropanol (80:20 v/v).[1][2] Note: Avoid acidic modifiers if possible to prevent transesterification, though 0.1% DEA can sharpen peaks.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[2]

  • Success Criteria: (R)-isomer > 99.0%; (S)-isomer < 0.5%.

Part 4: Stability & Handling Insights

Hydrolysis Risk

The methyl ester is the "Achilles' heel" of this molecule.[2]

  • Risk: In aqueous base (pH > 9), saponification will occur rapidly, yielding the carboxylic acid and methanol.[2]

  • Mitigation: Store in a desiccator. Avoid using aqueous base during workups; prefer saturated NaHCO₃ (mild base) or brine washes.[2]

Polymorphism

Amides are notorious for polymorphism due to varying hydrogen bond networks.[2]

  • Recommendation: Perform X-Ray Powder Diffraction (XRPD) on every new batch.[2] A shift in melting point often indicates a new polymorph or solvate formation.[2]

Synthesis Workflow Logic

The following diagram illustrates where this intermediate fits and the critical control points (CCPs) for maintaining its integrity.

SynthesisLogic Precursor Chiral Amine (R)-Methyl 4-(1-aminoethyl)benzoate Acylation Acylation Reaction (Methoxyacetyl chloride) Precursor->Acylation Base (TEA/Pyridine) DCM, 0°C Target Target Molecule (R)-Amide Ester Acylation->Target Racemization RISK: Racemization (High Temp / Strong Base) Acylation->Racemization If T > 40°C Hydrolysis RISK: Ester Hydrolysis (Aq. Base) Target->Hydrolysis pH > 9

Caption: Figure 2. Synthesis pathway highlighting critical stability risks (Racemization and Hydrolysis).

Part 5: References

  • FDA Guidance for Industry. (2021). Development of New Stereoisomeric Drugs.[2] U.S. Food and Drug Administration.[2][3] [Link]

  • PubChem Compound Summary. (2024). Methyl 4-ethylbenzoate (Structural Analog Data).[1][2] National Center for Biotechnology Information.[2] [Link][2]

  • European Medicines Agency (EMA). (2014).[2] Guideline on the investigation of chiral active substances.[Link]

Sources

Foundational

An In-Depth Technical Guide to the Molecular Weight and Formula Verification of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the molecular formula and weight verification for the chiral compound (R)-methyl 4-(1-(2-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular formula and weight verification for the chiral compound (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. As a molecule of interest in pharmaceutical and chemical research, establishing its fundamental physicochemical properties with a high degree of certainty is paramount. This document outlines the theoretical basis for its molecular formula and weight, a plausible synthetic route for its preparation, and the expected analytical signatures for its structural confirmation. By integrating theoretical calculations with established analytical methodologies, this guide serves as a self-validating framework for researchers working with this and structurally related compounds.

Introduction: The Significance of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a chiral molecule featuring a substituted benzene ring, an ester functional group, and a stereocenter. The presence of these distinct chemical moieties suggests its potential as a versatile building block in the synthesis of more complex, biologically active molecules. The specific "(R)" configuration at the chiral center is of particular importance in drug development, as different enantiomers of a compound can exhibit markedly different pharmacological and toxicological profiles. Therefore, unambiguous confirmation of its molecular formula and weight is the first critical step in its characterization and subsequent application.

Determination of Molecular Formula and Molecular Weight

The first principle in the characterization of a novel compound is the determination of its elemental composition and corresponding molecular weight.

Molecular Formula Calculation

The systematic name, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, allows for the deconstruction of its molecular structure and the subsequent calculation of its molecular formula.

  • Benzoate core: The "benzoate" portion indicates a benzene ring (C₆H₄) attached to a carboxyl group (COO).

  • Methyl ester: The "methyl" prefix to "benzoate" signifies a methyl group (CH₃) attached to the oxygen of the carboxylate.

  • Ethyl group at position 4: An ethyl group (C₂H₅) is attached to the fourth position of the benzene ring.

  • (R)-1-(2-methoxyacetamido) modification: This describes a substituent on the first carbon of the ethyl group.

    • Acetamido: An acetamide group (NHCOCH₃).

    • 2-methoxy: A methoxy group (OCH₃) is attached to the acetyl methyl group.

Summing the atoms from each component:

  • Benzene ring: C₆H₄

  • Methyl ester: COOCH₃

  • Ethyl backbone: C₂H₄ (one hydrogen is replaced by the acetamido group)

  • Methoxyacetamido group: NHCOCH₂OCH₃

Combining these fragments gives the molecular formula: C₁₃H₁₇NO₄ .

Calculation of Monoisotopic and Average Molecular Weight

Based on the derived molecular formula, the theoretical molecular weights can be calculated.

ParameterValue
Molecular Formula C₁₃H₁₇NO₄
Monoisotopic Mass 251.1158 Da
Average Molecular Weight 251.28 g/mol

These calculated values serve as the benchmark for experimental verification through mass spectrometry.

Proposed Synthetic Pathway

Diagram 1: Proposed Synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

G cluster_0 Step 1: Amide Coupling A (R)-methyl 4-(1-aminoethyl)benzoate E (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate A->E B 2-methoxyacetic acid B->E C Coupling Agents (EDC, HOBt) C->E D Base (e.g., DIPEA) in DCM D->E

Caption: A one-step amide coupling reaction to form the target compound.

Detailed Experimental Protocol: Amide Coupling

This protocol is based on well-established amide bond formation methodologies.[1][2][3][4][5]

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve (R)-methyl 4-(1-aminoethyl)benzoate (1.0 eq) in dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 2-methoxyacetic acid (1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final product, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.

Analytical Verification Workflow

A multi-pronged analytical approach is necessary to confirm the identity and purity of the synthesized compound.

Diagram 2: Analytical Workflow for Structural Verification

G cluster_0 Verification Process start Synthesized Compound ms Mass Spectrometry (MS) start->ms Molecular Weight nmr Nuclear Magnetic Resonance (NMR) start->nmr Structural Connectivity hplc Chiral HPLC start->hplc Enantiomeric Purity final Verified Structure and Purity ms->final nmr->final hplc->final

Caption: A workflow for the comprehensive analytical verification of the target compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the molecular formula of a compound.

  • Expected Ionization: Electrospray ionization (ESI) in positive ion mode is expected to produce the protonated molecule [M+H]⁺.

  • Predicted m/z: The expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 252.1232, corresponding to the molecular formula C₁₃H₁₈NO₄⁺.

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would likely show characteristic fragmentation patterns, such as the loss of the methoxyacetyl group or the methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's connectivity.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.95d2HAr-H (ortho to ester)
~7.35d2HAr-H (ortho to ethyl)
~5.20q1HCH-NH
~6.50d1HNH
~3.90s3HOCH₃ (ester)
~3.95s2HOCH₂CO
~3.40s3HOCH₃ (methoxyacetyl)
~1.50d3HCH₃-CH

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~170.0C=O (amide)
~166.5C=O (ester)
~145.0Ar-C (quaternary)
~130.0Ar-CH
~128.0Ar-C (quaternary)
~126.0Ar-CH
~71.0OCH₂
~59.0OCH₃ (methoxyacetyl)
~52.0OCH₃ (ester)
~49.0CH-NH
~21.0CH₃-CH
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

To confirm the "(R)" stereochemistry, chiral HPLC is essential.

  • Methodology: A chiral stationary phase (e.g., a polysaccharide-based column) would be used to separate the (R) and (S) enantiomers.

  • Validation: The retention time of the synthesized compound would be compared to a racemic standard to identify the peak corresponding to the (R)-enantiomer.[6]

  • Purity Assessment: The enantiomeric excess (e.e.) can be calculated from the peak areas of the two enantiomers to determine the stereochemical purity of the synthesized material.

Conclusion

This technical guide has established a robust framework for the verification of the molecular formula and weight of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. By combining theoretical calculations with a proposed synthetic route and predicted analytical data, researchers are equipped with the necessary information to confidently prepare and characterize this chiral molecule. The self-validating nature of the described workflow, integrating MS, NMR, and chiral HPLC, ensures the scientific integrity of any future work involving this compound.

References

  • Direct, facile synthesis of N-acyl-α-amino amides from α-keto esters and ammonia. Chemical Communications (RSC Publishing). Available at: [Link]

  • N-acylated alpha-amino acids as novel oral delivery agents for proteins. PubMed. Available at: [Link]

  • Chiral Recognition and Partial Resolution of 1-Phenylethylamine through Noncovalent Interactions Using Binuclear Ni(II) Complex as Host. ACS Publications. Available at: [Link]

  • A New Method for the Synthesis of Optically Active -Amino Acids and Their N“ Derivatives via Acylamino Malonates. Journal of Organic Chemistry. Available at: [Link]

  • Resolution of 1-phenylethylamine (8) with (R)-26 in presence... ResearchGate. Available at: [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. NIH. Available at: [Link]

  • Methyl 4-(acetylamino)-2-methoxybenzoate | C11H13NO4 | CID 77720. PubChem. Available at: [Link]

  • (R)-Methyl 4-(1-aminoethyl)benzoate | C10H13NO2 | CID 17751897. PubChem. Available at: [Link]

  • Ethyl 4-methylbenzoate. NIST WebBook. Available at: [Link]

  • Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • Synthesis of (i) methyl (2-ethoxyacetamido)benzoate. PrepChem.com. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available at: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PMC. Available at: [Link]

  • Methyl 4-(1-hydroxyethyl)benzoate | C10H12O3 | CID 586417. PubChem. Available at: [Link]

  • Methyl 4-[2-(acetylamino)ethoxy]benzoate | C12H15NO4 | CID 3104610. PubChem. Available at: [Link]

  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Request PDF. Available at: [Link]

  • Process for preparing methyl 4-(aminomethyl)benzoate. Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Eureka | Patsnap. Available at: [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

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Protocols & Analytical Methods

Method

Scalable synthesis protocols for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

Application Note: Scalable Synthesis Protocols for (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate Executive Summary & Strategic Analysis The target molecule, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate , serve...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis Protocols for (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

Executive Summary & Strategic Analysis

The target molecule, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate , serves as a critical chiral building block in the synthesis of advanced pharmaceutical intermediates, particularly for anti-inflammatory and CNS-active agents (e.g., related to structural motifs in WO2019054427A1).[1]

The synthesis hinges on the efficient construction of the chiral benzylic amine core: (R)-methyl 4-(1-aminoethyl)benzoate (CAS 912342-10-0) .[2] While classical resolution methods exist, they often suffer from a maximum 50% theoretical yield without dynamic kinetic resolution (DKR).[1][3]

This guide presents two scalable protocols:

  • Route A (Biocatalytic Transamination): The preferred "green" route, offering >99% ee and high yield (85-90%) using commercially available

    
    -transaminases.
    
  • Route B (Classical Resolution): A robust chemical alternative using (L)-Tartaric acid for facilities lacking biocatalysis infrastructure.

Retrosynthetic Analysis

The retrosynthetic disconnection reveals Methyl 4-acetylbenzoate as the ideal starting material. This commodity chemical is stable, inexpensive, and readily available.[1][3]

Figure 1: Retrosynthetic strategy focusing on the chiral amine intermediate.

Protocol 1: Biocatalytic Transamination (Preferred Route)

Rationale: This method utilizes an


-transaminase (ATA) to convert the ketone directly to the (R)-amine. It bypasses the need for heavy metal catalysts (e.g., Rh, Ir) used in asymmetric hydrogenation and avoids the 50% yield loss of classical resolution.[1]
Materials:
  • Substrate: Methyl 4-acetylbenzoate (1.0 kg, 5.61 mol)

  • Enzyme: ATA-113 (Codexis or equivalent (R)-selective transaminase), 10 g loading.

  • Cofactor: Pyridoxal-5'-phosphate (PLP), 1.0 g.

  • Amine Donor: Isopropylamine (IPA), 2.0 M solution in buffer.[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.5.

  • Solvent: DMSO (5% v/v) as co-solvent.

Step-by-Step Procedure:
  • Buffer Preparation: Prepare 10 L of 100 mM Potassium Phosphate buffer (pH 7.5). Add PLP (1.0 g) and stir until dissolved (yellow solution).

  • Substrate Solution: Dissolve Methyl 4-acetylbenzoate (1.0 kg) in DMSO (0.5 L). Note: Warm slightly if necessary to ensure complete dissolution.[1]

  • Reaction Initiation:

    • Charge the buffer solution into a 20 L reactor.

    • Add Isopropylamine (1.0 L, excess donor).[1]

    • Adjust pH back to 7.5 using 6M HCl (IPA addition raises pH significantly).

    • Add the enzyme powder (ATA-113, 10 g) suspended in a small amount of buffer.[1]

    • Add the substrate/DMSO solution slowly over 30 minutes.

  • Incubation: Stir at 30°C - 35°C for 24-36 hours.

    • Process Control: Monitor conversion by HPLC.[4] Target >98% conversion.

    • Equilibrium Shift: If conversion stalls, apply partial vacuum (200 mbar) to remove the acetone byproduct formed from IPA.[1]

  • Workup:

    • Adjust pH to 2.0 using 6M HCl to protonate the amine (product stays in aqueous phase) and precipitate any unreacted ketone/enzyme.

    • Filter through a Celite pad to remove enzyme debris.

    • Wash the aqueous filtrate with MTBE (2 x 2 L) to remove neutral impurities.

    • Adjust the aqueous phase pH to 10-11 using 50% NaOH.

    • Extract the free amine product into Ethyl Acetate (3 x 3 L).

    • Dry organic layer over Na₂SO₄ and concentrate to yield (R)-Methyl 4-(1-aminoethyl)benzoate .

Expected Yield: 850-900 g (85-90%). Optical Purity: >99% ee.

Protocol 2: Classical Resolution (Alternative Route)

Rationale: For labs without access to enzymes. Uses inexpensive (L)-Tartaric acid.

Step-by-Step Procedure:
  • Reductive Amination (Racemic Synthesis):

    • React Methyl 4-acetylbenzoate (1.0 kg) with Ammonium Acetate (5 eq) and NaCNBH₃ (1.5 eq) in Methanol.

    • Yield: ~95% racemic amine.[3]

  • Resolution:

    • Dissolve racemic amine (1.0 kg, 5.58 mol) in Methanol (5 L).

    • Add (L)-Tartaric acid (0.84 kg, 1.0 eq) dissolved in hot Methanol (2 L).

    • Heat to reflux until clear, then cool slowly to 20°C over 8 hours.

    • Filter the crystalline salt.

    • Recrystallization: Recrystallize the salt from MeOH/Water (9:1) to upgrade ee from ~85% to >98%.

  • Free-Basing:

    • Suspend the chiral salt in water and basify with 2M NaOH.

    • Extract with DCM, dry, and concentrate.[1]

Expected Yield: 35-40% (based on racemic starting material).

Protocol 3: Acylation (Final Step)

Rationale: The Schotten-Baumann condition is chosen for its scalability and ability to scavenge the HCl byproduct efficiently, preventing acid-catalyzed hydrolysis of the ester.

Materials:
  • Substrate: (R)-Methyl 4-(1-aminoethyl)benzoate (500 g, 2.79 mol).

  • Reagent: 2-Methoxyacetyl chloride (332 g, 3.07 mol, 1.1 eq).[1][3]

  • Base: Triethylamine (TEA) (423 g, 4.18 mol, 1.5 eq) OR NaHCO₃ (saturated aq).[1]

  • Solvent: Dichloromethane (DCM) (5 L).[1]

Step-by-Step Procedure:
  • Setup: Charge (R)-amine substrate and DCM into a 10 L reactor. Cool to 0°C - 5°C .[5]

    • Critical Parameter: Temperature must be kept <5°C to prevent attack on the methyl ester (transesterification side reaction).[3]

  • Base Addition: Add Triethylamine (TEA) slowly. Stir for 10 minutes.

  • Acylation:

    • Dissolve 2-Methoxyacetyl chloride in DCM (500 mL).

    • Add dropwise to the reactor over 60 minutes, maintaining internal temperature <5°C.

    • Exotherm Alert: The reaction is highly exothermic.

  • Completion: Warm to 20°C and stir for 2 hours. Monitor by HPLC (disappearance of amine).

  • Quench & Workup:

    • Add Water (3 L) to quench excess acid chloride.

    • Separate phases.[3][5][6] Wash organic layer with 1M HCl (2 L) to remove excess TEA and any unreacted amine.

    • Wash with Sat. NaHCO₃ (2 L) and Brine (2 L).[1]

    • Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Crystallization:

    • The crude oil often solidifies. Recrystallize from Ethyl Acetate/Heptane (1:3) to obtain high-purity white solid.

Final Yield: 650-700 g (90-95%). Purity: >99.5% HPLC.

Analytical Controls

ParameterMethodSpecification
Identity 1H-NMR (400 MHz, CDCl3)Conforms to structure. Characteristic doublet at ~1.5 ppm (CH3-CH).
Assay HPLC (C18 Column)>98.0% w/w
Chiral Purity Chiral HPLC (Chiralpak AD-H)>99.0% ee
Residual Solvent GC-Headspace< Limit (DCM < 600 ppm)
Water Content Karl Fischer (KF)< 0.5%

Chiral HPLC Method:

  • Column: Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 254 nm.[2]

  • Retention: (R)-isomer typically elutes second (verify with racemic standard).

Safety & Handling

  • 2-Methoxyacetyl Chloride: Corrosive and lachrymator. Handle in a fume hood. Reacts violently with water.[3]

  • Transaminases: Generally non-hazardous but can cause sensitization by inhalation.[3] Use dust masks/respirators when handling lyophilized powders.

  • Methyl 4-acetylbenzoate: Irritant.[7]

References

  • Biocatalytic Synthesis of Chiral Amines

    • Title: "Transaminases for the synthesis of chiral amines."
    • Source:Chemical Reviews (2011).
    • URL:[Link][1][3]

  • Chemical Resolution of Benzylic Amines

    • Title: "Practical Resolution of 1-Phenylethylamine Deriv
    • Source:Organic Process Research & Development (2002).
    • URL:[Link][1]

  • Title: "Compound having cyclic structure (WO2019054427A1).
  • General Acylation Protocols

    • Title: "Schotten-Baumann Reaction Conditions."
    • Source:Organic Chemistry Portal.
    • URL:[Link][1]

Sources

Application

Application Note: Optimizing Reaction Conditions for the Synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

Abstract This technical guide provides a comprehensive methodology for the synthesis and optimization of reaction conditions for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, a chiral intermediate of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive methodology for the synthesis and optimization of reaction conditions for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, a chiral intermediate of significant interest in pharmaceutical development. We will explore the critical parameters of the amide coupling reaction, including the choice of coupling agents, solvent effects, and temperature control, to achieve high yield and enantiomeric purity. Detailed experimental protocols for both the synthesis and analytical characterization are presented to guide researchers in drug discovery and development.

Introduction: The Significance of Chiral Intermediates

(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a key chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its stereospecific structure is crucial for the biological activity of many therapeutic agents, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[1] The methoxyacetamido moiety is a common feature in many biologically active compounds, contributing to their binding affinity and pharmacokinetic properties. Therefore, the efficient and stereoselective synthesis of this intermediate is of paramount importance.

This application note will focus on the amide bond formation between (R)-methyl 4-(1-aminoethyl)benzoate and methoxyacetic acid. The optimization of this reaction is critical to ensure a high yield of the desired product while minimizing side reactions and preserving the stereochemical integrity of the chiral center.

Reaction Pathway and Mechanism

The synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate involves the formation of an amide bond between the primary amine of (R)-methyl 4-(1-aminoethyl)benzoate and the carboxylic acid group of methoxyacetic acid. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

A widely used and effective method for amide bond formation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[2] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. This activated ester is less prone to racemization and readily reacts with the amine to form the desired amide.[2]

Reaction_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Methoxyacetic_Acid Methoxyacetic Acid O_acylisourea O-acylisourea Intermediate Methoxyacetic_Acid->O_acylisourea + EDC EDC EDC HOBt_ester HOBt-ester (Activated Ester) O_acylisourea->HOBt_ester + HOBt HOBt HOBt Product (R)-methyl 4-(1-(2-methoxy- acetamido)ethyl)benzoate HOBt_ester->Product + Amine Amine (R)-methyl 4-(1-aminoethyl)benzoate

Caption: EDC/HOBt-mediated amide bond formation mechanism.

Optimization of Reaction Conditions

The efficiency of the amide coupling reaction is highly dependent on several parameters. A systematic optimization of these conditions is crucial for maximizing the yield and purity of the final product.

Screening of Coupling Agents

Several coupling agents can be employed for amide bond formation. A comparative study of different reagents is recommended to identify the most effective one for this specific transformation.

Coupling AgentAdditiveBaseTypical Yield (%)Notes
EDCHOBtDIPEA85-95Water-soluble urea byproduct, easy workup.[2]
DCCHOBtDIPEA80-90Dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off.
HATU-DIPEA90-98Highly efficient but more expensive.[2]
Methoxyacetyl ChlorideEt3N-75-85Direct acylation, can be very fast but may require careful temperature control.[3][4]

Table 1: Comparison of common coupling agents for the synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. Yields are typical and may vary based on specific reaction conditions.

Solvent Selection

The choice of solvent can significantly influence the reaction rate and the solubility of reactants and byproducts.[5] A range of aprotic solvents should be evaluated.

SolventDielectric ConstantTypical Reaction Time (h)Observations
Dichloromethane (DCM)9.14-8Good solubility for reactants, easy to remove.[5]
N,N-Dimethylformamide (DMF)36.72-6High polarity can accelerate the reaction, but more difficult to remove.[5]
Tetrahydrofuran (THF)7.66-12Good general-purpose solvent.[6]
Acetonitrile (MeCN)37.53-7Polar aprotic solvent, can be a good alternative to DMF.

Table 2: Influence of solvent on the reaction time for the synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. Reaction times are estimates and should be monitored by TLC or LC-MS.

Temperature Control

Temperature is a critical parameter that affects the reaction kinetics and the stability of the intermediates.[7] While higher temperatures can increase the reaction rate, they may also lead to side reactions and racemization.

Temperature (°C)Reaction Time (h)Enantiomeric Excess (ee%)Notes
0 to rt8-16>99Slower reaction but minimizes racemization.
404-8~98Faster reaction with a slight risk of ee erosion.
602-4~95Rapid reaction, but a noticeable decrease in enantiomeric purity may be observed.[6]

Table 3: Effect of temperature on reaction time and enantiomeric excess. Data is illustrative and should be determined experimentally.

Experimental Protocols

General Synthesis Protocol using EDC/HOBt

Synthesis_Workflow Start Start Dissolve_Reactants Dissolve (R)-methyl 4-(1-aminoethyl)benzoate, methoxyacetic acid, and HOBt in DCM. Start->Dissolve_Reactants Cool_Mixture Cool the reaction mixture to 0 °C. Dissolve_Reactants->Cool_Mixture Add_EDC Add EDC portion-wise. Cool_Mixture->Add_EDC Add_Base Add DIPEA dropwise. Add_EDC->Add_Base Warm_to_RT Allow the reaction to warm to room temperature. Add_Base->Warm_to_RT Monitor_Reaction Monitor progress by TLC/LC-MS. Warm_to_RT->Monitor_Reaction Workup Aqueous workup: - Wash with 1N HCl - Wash with sat. NaHCO3 - Wash with brine Monitor_Reaction->Workup Dry_and_Concentrate Dry over Na2SO4, filter, and concentrate. Workup->Dry_and_Concentrate Purification Purify by flash column chromatography. Dry_and_Concentrate->Purification Characterization Characterize the final product. Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of the target compound.

Materials:

  • (R)-methyl 4-(1-aminoethyl)benzoate (1.0 eq)[1]

  • Methoxyacetic acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[2]

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[2]

  • Anhydrous Dichloromethane (DCM)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask, add (R)-methyl 4-(1-aminoethyl)benzoate (1.0 eq), methoxyacetic acid (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DCM (approximately 10 mL per mmol of the amine).

  • Cool the solution to 0 °C in an ice bath with stirring.[2]

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[2]

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.[2]

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[2]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.

Purification Protocol

Purification of the crude product is essential to remove any unreacted starting materials, coupling reagents, and byproducts.[2]

Method: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

    • Load the adsorbed product onto the top of the packed column.

    • Elute the column with the chosen solvent gradient.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain the final product as a solid or oil.

Analytical Characterization

The purity and identity of the synthesized (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate should be confirmed by various analytical techniques.

4.3.1. Purity Determination by HPLC

A reverse-phase HPLC method can be used to determine the chemical purity of the final product.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

4.3.2. Chiral Purity Analysis by Chiral HPLC

The enantiomeric excess (ee%) of the final product should be determined to ensure that no significant racemization occurred during the synthesis.[8]

  • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent).[9]

  • Mobile Phase: A mixture of hexanes and isopropanol, often with a small amount of a basic or acidic additive like diethylamine (DEA) or trifluoroacetic acid (TFA) to improve peak shape.[8] The exact ratio should be optimized for baseline separation of the enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Detection: UV at 254 nm

4.3.3. Structural Confirmation

The structure of the final product should be confirmed by spectroscopic methods:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Conclusion

The synthesis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate can be efficiently achieved through an EDC/HOBt-mediated amide coupling reaction. Careful optimization of reaction parameters such as the choice of coupling agent, solvent, and temperature is crucial for obtaining high yields and maintaining the enantiomeric purity of this valuable pharmaceutical intermediate. The detailed protocols provided in this application note serve as a robust starting point for researchers and scientists in the field of drug development.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Subba Reddy, B. V., et al. (2012). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids is described. PLoS ONE, 7(5), e36731.
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600.
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI.
  • Sivaraj, C., & Gandhi, T. (2023).
  • Sivaraj, C., & Gandhi, T. (2023).
  • ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a.
  • Lipshutz, B. H., et al. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4774–4780.
  • Andersen, R. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11485-11489.
  • Rossi, S., et al. (2018). Direct Transamidation Reactions: Mechanism and Recent Advances. Molecules, 23(9), 2333.
  • Heterocycles. (2023). Achieving Optimized Amide Bond Reactions for Heterocyclic Compounds.
  • Google Patents. (n.d.). DE102005062966A1 - Preparing optically active 4-(ammonium ethyl)benzoic acid methyl ester-sulfate comprises reacting a racemic mixture of 4-(1-aminoethyl) -.
  • Lipshutz, B. H., et al. (2011). Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters, 13(15), 3874–3877.
  • Malaysian Journal of Analytical Sciences. (2021).
  • Sigma-Aldrich. (n.d.). Methoxyacetyl chloride 97%.
  • PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate.
  • SIELC Technologies. (n.d.). Methyl 4-methoxybenzoate.
  • University of Colorado Boulder. (n.d.). Preparation of Methyl Benzoate. Retrieved from University of Colorado Boulder website.
  • Der Pharma Chemica. (2014).
  • YMC. (n.d.).
  • PubChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines.
  • BenchChem. (n.d.). (R)-Methyl 4-(1-aminoethyl)benzoate|Chiral Building Block.
  • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Primary and Secondary Amines with Acetyl Chloride.
  • PubChem. (n.d.). Methyl 4-[2-(acetylamino)ethoxy]benzoate.
  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.
  • ECHEMI. (n.d.). 38870-89-2, Methoxyacetyl chloride Formula.
  • NIST. (n.d.). Ethyl 4-methylbenzoate.
  • EJPMR. (n.d.).
  • SIELC Technologies. (n.d.).
  • ResearchGate. (n.d.). A Convenient Preparation of Methyl 4-(2-Aminoethyl)
  • MDPI. (2023).
  • ResearchGate. (n.d.). (PDF) Methyl 4-[(Benzoylamino)
  • Google Patents. (n.d.).
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  • Quora. (2020). What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale?.
  • Google Patents. (n.d.).

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Method

Application Notes &amp; Protocols: A Research Primer for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate in Non-Small Cell Lung Cancer

Disclaimer: The compound (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a novel chemical entity for which, at the time of this writing, there is no specific published research pertaining to its efficacy or mechani...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The compound (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a novel chemical entity for which, at the time of this writing, there is no specific published research pertaining to its efficacy or mechanism of action in non-small cell lung cancer (NSCLC). This document is therefore intended as a prospective guide for researchers, scientists, and drug development professionals. It provides a comprehensive, technically-grounded framework for the initial synthesis, characterization, and systematic evaluation of this compound's potential as an anti-cancer agent against NSCLC. The protocols herein are based on established, validated methodologies in preclinical cancer research.

Section 1: Introduction and Scientific Rationale

Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents that can overcome resistance and target diverse oncogenic drivers. The molecular structure of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, featuring a chiral center, a benzoate core, and an N-acylated amino acid-like side chain, presents an intriguing starting point for investigation.

  • Benzoic Acid Derivatives in Oncology: Benzoic acid and its derivatives have been identified as scaffolds with significant anti-cancer potential. Certain derivatives have been shown to inhibit key cellular processes, such as the activity of histone deacetylases (HDACs), leading to cancer cell growth inhibition and apoptosis.[1][2][3]

  • N-Acyl Amino Acids (NAAAs) as Signaling Molecules: NAAAs are a class of endogenous signaling lipids with diverse biological roles. While many are associated with metabolic regulation, some synthetic N-acyl alanines have demonstrated antiproliferative effects in vitro, suggesting that molecules mimicking this structure could interfere with cancer cell growth pathways.[4]

Based on these precedents, we hypothesize that (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate may exert anti-proliferative or pro-apoptotic effects on NSCLC cells. This guide outlines a logical, tiered workflow to test this hypothesis, from initial synthesis to in vivo efficacy.

Section 2: Synthesis and Characterization

The synthesis of the target compound can be achieved through a standard amide coupling reaction. The critical precursors are the chiral amine, (R)-methyl 4-(1-aminoethyl)benzoate, and 2-methoxyacetic acid.

Proposed Synthesis Workflow

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Final Product A (R)-methyl 4-(1-aminoethyl)benzoate D Amide Bond Formation A->D B 2-methoxyacetic acid B->D C HATU / DIPEA or EDC / HOBt C->D Coupling Reagents E (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate D->E Purification

Caption: Proposed synthesis of the target compound.

Protocol 2.1: Amide Coupling Synthesis

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a highly efficient coupling agent.

Materials:

  • (R)-methyl 4-(1-aminoethyl)benzoate[5][6]

  • 2-methoxyacetic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve (R)-methyl 4-(1-aminoethyl)benzoate (1.0 eq) and 2-methoxyacetic acid (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0°C using an ice bath.

  • Add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of HATU (1.2 eq). The addition of coupling reagents at low temperature helps to minimize side reactions.[7]

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with water (2x), saturated aq. NaHCO₃ (2x), and brine (1x). The bicarbonate wash removes unreacted acid and acidic byproducts.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Determine enantiomeric purity using chiral HPLC.

Section 3: In Vitro Evaluation Workflow

A systematic in vitro evaluation is crucial to determine the compound's biological activity. The following tiered approach is recommended.

A Tier 1: Primary Screening Cell Viability Assays (MTT/CCK-8) Determine IC50 values B Tier 2: Phenotypic Assays Colony Formation Apoptosis (Annexin V) Cell Migration (Wound Healing) A->B If IC50 < 50 µM C Tier 3: Mechanistic Insight Western Blotting for Key Pathways (PI3K/AKT, MAPK/ERK, STAT3) B->C If significant phenotype observed

Caption: Tiered workflow for in vitro evaluation.

Recommended NSCLC Cell Lines

A panel of well-characterized NSCLC cell lines should be used to capture the genetic heterogeneity of the disease.

Cell LineSubtypeKey MutationsRationale
A549 AdenocarcinomaKRAS G12S, WT EGFRRepresents KRAS-mutant NSCLC, a common and difficult-to-treat subtype.[8]
H460 Large Cell CarcinomaKRAS Q61H, PIK3CA E545KAnother KRAS-mutant line, useful for confirming findings from A549.
NCI-H1975 AdenocarcinomaEGFR L858R & T790MRepresents acquired resistance to first-generation EGFR inhibitors.[9]
HCC827 AdenocarcinomaEGFR exon 19 deletionRepresents EGFR-mutant NSCLC sensitive to EGFR inhibitors.[9]
BEAS-2B -Immortalized NormalNon-cancerous lung epithelial cell line used as a control for selectivity.
Protocol 3.1: Cell Viability Assay (CCK-8)

This assay measures the metabolic activity of cells, which correlates with cell number, to determine the compound's effect on cell viability.

Materials:

  • Selected NSCLC and BEAS-2B cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Microplate reader (450 nm absorbance)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO).

  • Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells.

  • Incubate the plate for 48 or 72 hours.

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-3 hours, until a visible color change occurs.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 3.2: Apoptosis Assay by Annexin V/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • NSCLC cells

  • 6-well plates

  • Test compound and vehicle control (DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the test compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

  • Harvest both adherent and floating cells by trypsinization and centrifugation. The inclusion of floating cells is critical as apoptotic cells often detach.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 100 µL of 1x Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each sample.

  • Analyze the samples by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Protocol 3.3: Western Blotting for Signaling Pathway Analysis

This protocol allows for the investigation of the compound's effect on key protein expression and phosphorylation states within critical NSCLC signaling pathways.[10][11]

cluster_0 PI3K/AKT Pathway cluster_1 MAPK/ERK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT p-AKT mTOR mTOR AKT->mTOR p-mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK p-MEK ERK ERK MEK->ERK p-ERK ERK->Proliferation

Caption: Key signaling pathways often dysregulated in NSCLC.

Materials:

  • NSCLC cells treated as in the apoptosis assay

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., p-AKT, total AKT, p-ERK, total ERK, PARP, Caspase-3, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • After treatment, wash cells with cold PBS and lyse with RIPA buffer on ice.

  • Scrape the cells, collect the lysate, and centrifuge at high speed to pellet cell debris.

  • Determine the protein concentration of the supernatant using the BCA assay.

  • Normalize protein concentrations for all samples and prepare lysates by adding Laemmli buffer and boiling.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies overnight at 4°C. Probing for both the phosphorylated and total forms of a protein is essential to distinguish between inhibition of activation and protein degradation.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

  • Wash again and apply ECL substrate.

  • Data Acquisition: Visualize protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to ensure equal protein loading across lanes.

Section 4: In Vivo Efficacy Evaluation

Promising in vitro results should be validated in an in vivo model to assess the compound's therapeutic potential in a more complex biological system.

Protocol 4.1: NSCLC Subcutaneous Xenograft Model

This is a standard, well-established model for initial efficacy testing of anti-cancer compounds.[1][5][12]

Materials:

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID or Athymic Nude)

  • A549 or NCI-H1975 cells

  • Matrigel

  • Test compound formulation (e.g., in a solution of DMSO, PEG300, and saline)

  • Calipers for tumor measurement

Procedure:

  • Harvest NSCLC cells during their logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10⁷ cells/mL. The Matrigel helps the tumor cells to establish and grow.

  • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Monitor the mice regularly for tumor formation. Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the test compound or vehicle control via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily or 5 days/week).

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis: Excise the tumors, weigh them, and process them for downstream analyses such as histology (H&E staining) and immunohistochemistry (IHC) for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).

Section 5: References

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). Polymers. [Link]

  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2024). Current Drug Discovery Technologies. [Link]

  • Synthesis and in vitro Activity of Eugenyl Benzoate Derivatives as BCL-2 Inhibitor in Colorectal Cancer with QSAR and Molecular Docking Approach. (2023). Pharmaceutical Sciences. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). Cancer Biology & Therapy. [Link]

  • Lung Cancer Xenograft Models. (n.d.). Altogen Labs. [Link]

  • Multiple signaling pathways in the frontiers of lung cancer progression. (n.d.). Frontiers in Oncology. [Link]

  • The A549 Xenograft Model for Lung Cancer. (n.d.). Melior Discovery. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]

  • Benzothiazole derivatives as anticancer agents. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). (2017). PubMed. [Link]

  • (R)-Methyl 4-(1-aminoethyl)benzoate. (n.d.). PubChem. [Link]

  • Direct amide formation from unactivated carboxylic acids and amines. (n.d.). Royal Society of Chemistry. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019). Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing racemization during (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate processing

Topic: Minimizing Racemization During Acylation & Workup Document ID: TSC-2024-RMAB-01 | Version: 2.1 | Status: Active Executive Summary This guide addresses the processing of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)be...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Racemization During Acylation & Workup

Document ID: TSC-2024-RMAB-01 | Version: 2.1 | Status: Active

Executive Summary

This guide addresses the processing of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate , a critical chiral intermediate. The core challenge with this molecule is the acidity of the benzylic proton (C-H) at the chiral center. The electron-withdrawing nature of the para-benzoate ester and the newly formed amide group lowers the pKa of this proton (approx. pKa 20–23 in DMSO), rendering it susceptible to base-catalyzed deprotonation and subsequent racemization.

This support guide provides validated protocols to maintain Enantiomeric Excess (ee%) >99.0% during the acylation of (R)-methyl 4-(1-aminoethyl)benzoate with 2-methoxyacetyl chloride.

Module 1: The Mechanism of Failure (Racemization)

Understanding why the process fails is the first step to prevention. Unlike amino acids which racemize via azlactone formation, this benzylic amine derivative racemizes via direct proton abstraction .

The Benzylic Deprotonation Pathway

When the reaction pH is too high or temperature is uncontrolled, the base (used to scavenge HCl from the acid chloride) attacks the benzylic proton.

RacemizationMechanism cluster_0 Critical Control Point Start (R)-Enantiomer (Chiral Center sp3) Intermediate Planar Enolate/Aza-enolate (Achiral sp2) Start->Intermediate Deprotonation (-H+) Base Base Attack (Excess Base / High Temp) Base->Start EndR (R)-Enantiomer (Retained) Intermediate->EndR Reprotonation (50%) EndS (S)-Enantiomer (Impurity) Intermediate->EndS Reprotonation (50%)

Figure 1: Mechanism of base-catalyzed racemization. The benzylic proton is activated by the aromatic ring and the amide carbonyl, facilitating the formation of a planar intermediate that destroys stereochemistry.

Module 2: Optimized Reaction Protocols

We recommend two distinct protocols depending on your available equipment and solvent restrictions. Protocol A is preferred for scale-up due to better thermal control.

Protocol A: Biphasic Schotten-Baumann (Recommended)

This method uses an inorganic base in water, which minimizes the solubility of the organic base in the organic phase, reducing the risk of direct deprotonation of the product.

ParameterSpecificationRationale
Solvent System DCM / Water (1:1) or EtOAc / WaterBiphasic system keeps the base (in water) separate from the product (in organic).
Base NaHCO₃ or K₂CO₃ (Avoid NaOH)Weaker bases reduce the kinetic rate of benzylic deprotonation.
Temperature 0°C to 5°CLow temperature suppresses the deprotonation rate significantly.
Stoichiometry 1.1 eq Acid ChlorideExcess reagent ensures completion without requiring excess base.

Step-by-Step:

  • Dissolve (R)-methyl 4-(1-aminoethyl)benzoate HCl salt (1.0 eq) in DCM.

  • Add water and cool the biphasic mixture to 0–5°C.

  • Add NaHCO₃ (2.5 eq) in one portion. Note: CO₂ evolution will occur.

  • Dropwise add 2-methoxyacetyl chloride (1.1 eq) over 30–60 minutes, maintaining internal temperature <5°C.

  • Stir vigorously for 1 hour at 0°C.

  • Quench: Separate layers immediately. Wash organic layer with 1N HCl (cold) to remove unreacted amine, then brine.

Protocol B: Anhydrous Organic Base (High Risk)

Use this only if water is strictly prohibited. This method carries a higher risk of racemization because the base and product coexist in the same phase.

  • Critical Reagent: Use N-Methylmorpholine (NMM) or DIPEA (Hünig's base). Avoid Triethylamine (TEA) if possible, as TEA hydrochloride salts can sometimes catalyze racemization in hot non-polar solvents.

  • Temperature: Must be strictly maintained at -10°C .

Module 3: Troubleshooting & Diagnostics

Use the following decision tree to diagnose the root cause of ee% loss.

Troubleshooting Problem Low ee% Detected (<98%) Check1 Did it happen during Reaction? Problem->Check1 Sampled at Quench Check2 Did it happen during Workup? Check1->Check2 No (Rxn ee is High) RootCause1 Base Strength/Temp Issue (Kinetic Deprotonation) Check1->RootCause1 Yes (Low ee in Rxn Mix) RootCause2 Thermal Stress (Thermodynamic Equilibration) Check2->RootCause2 Yes (Low ee after drying) Action1 Switch to NaHCO3/DCM Reduce Temp to -10°C RootCause1->Action1 Action2 Neutralize BEFORE evaporation Max Bath Temp 40°C RootCause2->Action2

Figure 2: Diagnostic workflow for isolating the source of chiral erosion.

Common Failure Modes

1. The "Rotavap" Racemization

  • Symptom: Reaction IPC shows 99.5% ee, but isolated solid is 96% ee.

  • Cause: Concentration of the organic layer concentrates residual base (e.g., DIPEA) and the product. As the solvent volume decreases, the effective concentration of base increases, and the heating bath (40–50°C) provides the energy for proton exchange.

  • Fix: Perform an acidic wash (0.5M citric acid or 1N HCl) before drying and concentration to ensure 0% residual base remains in the organic phase.

2. Solvent-Induced Epimerization

  • Symptom: Using DMF or DMA as a co-solvent.

  • Cause: Polar aprotic solvents significantly increase the basicity of amines and alkoxides (the "naked anion" effect), lowering the energy barrier for deprotonation.

  • Fix: Switch to DCM, THF, or EtOAc.

Module 4: Analytical Control (CSP-HPLC)

You cannot fix what you cannot measure. A robust Chiral Stationary Phase (CSP) method is required.

Standard Method Parameters:

  • Column: Chiralpak AD-H or IA (Amylose-based columns generally separate benzylic amides well).

  • Mobile Phase: Hexane : Ethanol (90:10) or Hexane : IPA (85:15). Avoid basic additives (DEA/TEA) if possible to prevent on-column racemization, though 0.1% TFA may be needed for peak shape.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Benzoate absorption).

  • Target Resolution (Rs): > 2.0 between enantiomers.

Frequently Asked Questions (FAQ)

Q: Can I use acid chlorides with amino acids without racemization? Why is this different? A: N-acyl amino acids racemize via an azlactone (oxazolone) mechanism, which requires the carboxylic acid group to be alpha to the nitrogen. Your molecule has a phenyl ring alpha to the nitrogen. Therefore, azlactone formation is impossible. Your racemization is purely driven by the acidity of the benzylic C-H bond [1].

Q: My starting material (amine) is 100% ee, but the product is 50% ee (racemic). What happened? A: This catastrophic failure usually indicates you used a strong base (like NaOH or NaH) or extreme heat (>80°C). It suggests the reaction reached thermodynamic equilibrium. Switch immediately to the Schotten-Baumann protocol (Protocol A) using NaHCO₃ at 0°C.

Q: Can I upgrade the ee% via recrystallization? A: Yes. Racemic methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate often forms a racemic compound crystal lattice which has different solubility than the pure enantiomer.

  • Trial: Dissolve in hot Ethanol/Heptane. Cool slowly.

  • Warning: If the racemate is less soluble than the pure enantiomer, the crystals will be lower ee% than the mother liquor. You must determine the ternary phase diagram (solubility of R vs. Racemate).

Q: Does the methoxy group on the acetyl chloride affect racemization? A: Yes, slightly. The methoxy group is electron-withdrawing (inductive effect), which makes the amide carbonyl more electrophilic and the alpha-protons of the acetyl group acidic. However, it does not significantly change the acidity of the benzylic proton on the amine side compared to a standard acetyl group. The primary driver is the benzoate ring [2].

References

  • Mechanism of Racemization in Benzylic Amides

    • Searchinger, C. et al. "Racemization of Drug Enantiomers by Benzylic Proton Abstraction." Chirality.
    • See also: Comparison of azlactone vs. direct deprotonation mechanisms in: Chem. Rev. 2006, 106, 7, 2711–2733.

  • pKa Values of Benzylic Protons

    • Bordwell pKa Table (DMSO).[2] Benzylic amides/esters typically fall in the pKa 20–25 range.

  • Schotten-Baumann Conditions for Chiral Amines

    • De Marco, R. et al. "Strategies for the synthesis of chiral amides." Org.[1][3][4][5] Biomol. Chem., 2013.[4] (Validating the use of inorganic bases to prevent organic-phase racemization).

Disclaimer: This guide is for research purposes. Always verify protocols on a small scale before processing high-value GMP batches.

Sources

Optimization

Technical Support Center: Purification of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

Welcome to the technical support center for the purification of crude (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this important chiral intermediate. Our approach is grounded in fundamental chemical principles and validated by field-proven insights to ensure you can achieve the desired purity for your downstream applications.

Introduction

(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a key chiral building block in the synthesis of various pharmaceutically active compounds. The stereochemical and chemical purity of this intermediate is paramount, as impurities can lead to undesired side effects, reduced efficacy in the final active pharmaceutical ingredient (API), and complications in downstream process development. This guide will address common purification challenges and provide robust solutions.

The most common synthetic route to (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate involves the acylation of (R)-methyl 4-(1-aminoethyl)benzoate with methoxyacetyl chloride. Understanding this reaction is key to anticipating potential impurities.

Troubleshooting Guide & FAQs

Here, we address specific issues you may encounter during your experiments in a question-and-answer format.

FAQ 1: What are the most likely impurities in my crude (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate?

Answer: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Assuming the common pathway of acylating (R)-methyl 4-(1-aminoethyl)benzoate with methoxyacetyl chloride, you can anticipate the following impurities:

  • Unreacted Starting Materials:

    • (R)-methyl 4-(1-aminoethyl)benzoate: This is a common impurity if the acylation reaction does not go to completion.

    • Methoxyacetic acid: This results from the hydrolysis of the highly reactive methoxyacetyl chloride.[1][2]

  • Reagent-Related Impurities:

    • Triethylamine hydrochloride (or other amine salt): If a tertiary amine base is used to scavenge the HCl generated during the acylation, its salt will be a major byproduct.[3]

  • Side-Products:

    • (S)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: The enantiomeric impurity may be present if the starting material, (R)-methyl 4-(1-aminoethyl)benzoate, was not enantiopure.

    • Diacylated product: While less common for secondary amines, over-acylation is a theoretical possibility.

  • Solvent and Water Residue: Residual solvents from the reaction and workup, as well as water, are also common impurities.

Troubleshooting 1: My TLC/HPLC analysis shows multiple spots/peaks. How do I identify them?

Answer: Identifying the components in your crude mixture is the first step toward a successful purification strategy.

  • Co-spotting on TLC: Spot your crude mixture alongside the starting material, (R)-methyl 4-(1-aminoethyl)benzoate, on a TLC plate. The unreacted starting material will have a different Rf value than your desired product.

  • HPLC/LC-MS Analysis: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a powerful tool. The mass-to-charge ratio (m/z) will help you identify the molecular weights of the different components, allowing you to distinguish between your product, starting materials, and potential side-products.

  • Proton NMR Spectroscopy (¹H NMR): A proton NMR of your crude material can reveal the presence of impurities. For example, the characteristic signals of the starting amine or methoxyacetic acid will be different from those of your target molecule.

Troubleshooting 2: I'm having trouble removing the unreacted (R)-methyl 4-(1-aminoethyl)benzoate.

Answer: The unreacted starting amine is a common and sometimes challenging impurity to remove due to its similar polarity to the product. Here are a few strategies:

  • Aqueous Wash: During your workup, a wash with a dilute acid solution (e.g., 1M HCl) can help to protonate the more basic starting amine, making it more water-soluble and easier to remove in the aqueous layer.[3] Be cautious not to use harsh acidic conditions that could hydrolyze your ester product.

  • Column Chromatography: Flash column chromatography on silica gel is a highly effective method.[4][5] A gradient elution with a hexane/ethyl acetate solvent system is a good starting point. The less polar product will typically elute before the more polar starting amine. To prevent peak tailing of the amine-containing compounds on the acidic silica gel, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase.[6]

Troubleshooting 3: My purified product has a low melting point and a broad melting range.

Answer: A low and broad melting point is a classic indicator of an impure solid. This suggests that even after your initial purification, residual impurities remain.

  • Recrystallization: This is an excellent technique for polishing your product to high purity.[7][8] The key is to find a suitable solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

    Solvent Screening for Recrystallization

    Solvent/System Observation Recommendation
    Isopropanol Good solubility when hot, poor when cold. A promising candidate.
    Ethyl Acetate/Hexane High solubility in ethyl acetate, low in hexane. A good solvent system to try. Dissolve in minimal hot ethyl acetate and add hexane until cloudy, then cool.
    Toluene May require heating to dissolve. Can be effective, but ensure slow cooling for good crystal formation.

    | Water | Product is likely insoluble. | Not a suitable solvent for recrystallization on its own. |

    Experimental Protocol: Recrystallization

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cool the flask in an ice bath to maximize yield.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Troubleshooting 4: How can I confirm the enantiomeric purity of my final product?

Answer: Since the stereochemistry of your product is critical, you must determine its enantiomeric excess (e.e.).

  • Chiral HPLC: This is the gold standard for determining enantiomeric purity.[9][10][11] You will need to use a chiral stationary phase.

    Recommended Chiral HPLC Conditions

    Column Mobile Phase Flow Rate Detection

    | Chiralpak® AD-H or Chiralcel® OD-H | Hexane/Isopropanol (e.g., 90:10 v/v) | 1.0 mL/min | UV at 254 nm |

    The two enantiomers will have different retention times, allowing for their quantification.

Visualizing the Purification Workflow

The following diagram illustrates a typical workflow for the purification of crude (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.

purification_workflow crude Crude Product workup Aqueous Workup (Dilute Acid/Base Washes) crude->workup chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) workup->chromatography Remove polar impurities recrystallization Recrystallization chromatography->recrystallization Further purification purity_check Purity Analysis (TLC, HPLC, NMR) recrystallization->purity_check ee_check Enantiomeric Excess (Chiral HPLC) purity_check->ee_check If chemically pure pure_product Pure (R)-enantiomer ee_check->pure_product If e.e. > 99%

Caption: A typical workflow for the purification and analysis of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.

Logical Decision Making in Purification

The choice of purification method often depends on the scale of your reaction and the nature of the impurities. The following decision tree can help guide your strategy.

purification_decision_tree start Crude Product Analysis (TLC/HPLC) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No (oily solid) major_impurities What are the major impurities? major_impurities->column Impurities not removed polar_impurities Polar Impurities (e.g., starting amine, salts) nonpolar_impurities Non-polar Impurities recrystallize->major_impurities final_purity Assess Purity recrystallize->final_purity Successful column->final_purity

Caption: A decision tree to guide the selection of a purification strategy.

References

  • Recrystallization Techniques. (n.d.).
  • Supporting Information for various organic syntheses. Royal Society of Chemistry.
  • Supporting Information for various organic syntheses. Royal Society of Chemistry.
  • METHYL 4-ACETAMIDO-2-HYDROXYBENZO
  • Synthesis of (i) methyl (2-ethoxyacetamido)
  • RP-HPLC method for determination of methyl 4-hydroxy benzoate. European Journal of Pharmaceutical and Medical Research.
  • Supporting information for various organic syntheses. Royal Society of Chemistry.
  • Discussion on esterification side products.
  • Palladium-Catalyzed Asymmetric 1,6-Conjugate Addition/Annul
  • Discussion on recrystalliz
  • Method for synthesizing methyl 2-methyl-4-acetyl benzoate.
  • Purification of Methyl 2-(pyrrolidin-1-yl)
  • Ethyl 4-methylbenzo
  • Optimized enzymatic synthesis of methyl benzo
  • The preparation of methyl benzoate and methyl salicylate on silica gel column. Academic Journals.
  • The preparation of methyl benzoate and methyl salicylate on silica gel column. Semantic Scholar.
  • Benzoic acid and its Impurities.
  • Methoxyacetyl chloride. CymitQuimica.
  • CHIRAL Handbook. BGB Analytik.
  • Selectivity of acylation of ethanolamines with (meth)acryloyl chlorides.
  • Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.
  • A Chiral LC-MS Strategy for Stereochemical Assignment of N
  • Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
  • Methoxyacetyl chloride. PubChem.
  • Esterification (Experiment). Chemistry LibreTexts.
  • Methoxyacetyl chloride 97 38870-89-2. Sigma-Aldrich.
  • Application Notes and Protocols for the Purification of Methyl 4-(sulfamoylmethyl)
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate.
  • Reaction between acyl chlorides and amines - addition/elimin
  • Ethyl 4-[3-(2-methyl-benzoyl)
  • Ethyl benzoate - Registr
  • Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid. IISTE.org.

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature Controls for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate Stability

Welcome to the technical support center for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the stability of this compound by optimizing temperature controls. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction: The Critical Role of Temperature in Stability

(R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate is a chiral molecule with two primary points of potential hydrolytic degradation: the methyl ester and the amide linkage. Temperature is a critical parameter that can significantly accelerate these degradation pathways, impacting the purity, efficacy, and safety of the active pharmaceutical ingredient (API).[1][2] This guide will provide the foundational knowledge and practical steps to mitigate thermal degradation.

The principal degradation pathways for (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate are hydrolysis of the ester and amide bonds. Amides are generally more resistant to hydrolysis than esters due to the resonance stabilization of the amide bond.[3][4][5] Therefore, hydrolysis of the methyl ester is the more likely primary degradation pathway under neutral or mildly acidic/basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate that I should be aware of?

A1: The two most probable degradation products result from the hydrolysis of the ester and amide bonds:

  • (R)-4-(1-(2-methoxyacetamido)ethyl)benzoic acid: Formed by the hydrolysis of the methyl ester.

  • (R)-methyl 4-(1-aminoethyl)benzoate: Formed by the hydrolysis of the amide bond.

Under more strenuous conditions, it is possible to observe the di-hydrolyzed product, (R)-4-(1-aminoethyl)benzoic acid. It is crucial to have analytical methods that can resolve the parent compound from these potential degradants.

Q2: I am observing unexpected degradation of my compound even at refrigerated temperatures. What could be the cause?

A2: While refrigerated temperatures slow down chemical reactions, degradation can still occur over extended periods. Here are a few potential causes:

  • Localized Temperature Fluctuations: Ensure your storage unit maintains a consistent temperature. Frequent opening and closing of the refrigerator door can cause temperature spikes.

  • pH of the Microenvironment: If the compound is in solution or in a formulation with excipients, the local pH can significantly influence the rate of hydrolysis.[1][6]

  • Presence of Moisture: Hydrolysis is a reaction with water. Ensure your compound is stored in a well-sealed container with a desiccant if it is sensitive to moisture.[2]

  • Excipient Incompatibility: Certain excipients can interact with the API and accelerate degradation.[1][6][[“]][8]

Q3: How can I predict the shelf-life of my compound at a specific storage temperature?

A3: The Arrhenius equation is a powerful tool for predicting shelf-life.[9][10][11][12] By conducting accelerated stability studies at elevated temperatures (e.g., 40°C, 50°C, 60°C), you can determine the degradation rate constants at these temperatures. Plotting the natural logarithm of the rate constant (ln k) against the inverse of the absolute temperature (1/T) should yield a straight line. This line can be extrapolated to determine the rate constant, and thus the shelf-life, at your desired storage temperature (e.g., 25°C or 5°C).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Rapid degradation observed during routine handling at room temperature. The compound may be highly sensitive to ambient temperatures.Minimize the time the compound is exposed to room temperature. Perform manipulations in a cooled environment (e.g., on a cold plate or in a cold room) when possible.
Inconsistent stability results between batches. Variability in the purity of the starting material or residual catalysts from synthesis. Differences in the moisture content of each batch.Ensure consistent purification and drying protocols for each batch. Characterize each batch for purity and moisture content before initiating stability studies.
Appearance of unknown peaks in the chromatogram during stability testing. Formation of unexpected degradation products, possibly due to interaction with excipients or container closure systems.Utilize analytical techniques such as LC-MS to identify the unknown peaks. Conduct compatibility studies with individual excipients and the container closure system to pinpoint the source of the interaction.
Precipitation of the compound from solution upon cooling. The solubility of the compound is highly temperature-dependent.Determine the solubility curve of the compound in your chosen solvent system. Ensure that the concentration used in your experiments remains below the saturation point at all intended storage and handling temperatures.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradants

This study is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours.
  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 8 hours.
  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Heat a solid sample of the compound at 80°C for 48 hours. Dissolve the stressed sample in the solvent to the stock solution concentration.

3. Sample Analysis:

  • At appropriate time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.
  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for separating and quantifying the intact drug from its degradation products.

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).
  • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).

2. Method Validation:

  • Inject the stressed samples from Protocol 1 to demonstrate that all degradation products are well-separated from the parent peak and from each other.
  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualization of Degradation Pathways and Workflows

Degradation Pathway of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

G parent (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate ester_hydrolysis (R)-4-(1-(2-methoxyacetamido)ethyl)benzoic acid parent->ester_hydrolysis Ester Hydrolysis (More Probable) amide_hydrolysis (R)-methyl 4-(1-aminoethyl)benzoate parent->amide_hydrolysis Amide Hydrolysis (Less Probable)

Caption: Primary hydrolytic degradation pathways.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions acid Acidic analysis HPLC Analysis acid->analysis base Basic base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis start Prepare Stock Solution start->acid start->base start->oxidative start->thermal

Caption: Workflow for forced degradation studies.

References

  • How do polymers in excipients impact the thermal stability of pharmaceutical products? (n.d.).
  • In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development.
  • How to Use the Arrhenius Equation in Stability Studies. (2022, December 8). FTLOScience.
  • (PDF)
  • Prediction of drug degradants using DELPHI: an expert system for focusing knowledge. (2007, June 28). PubMed.
  • One- and two-stage Arrhenius models for pharmaceutical shelf life prediction. PubMed.
  • Predicting Forced Degradation Pathways: Learning How To Get The Most Out Of Zeneth. (2021, April 19).
  • Stability of pharmaceutical products. (n.d.).
  • Predicting active pharmaceutical ingredients (API)
  • Predicting the Long-Term Stability of Solid-St
  • The Impact of Excipients on Pharmaceutical Product Quality: Review the role of excipients in pharmaceutical product quality. International Journal of Pharmaceutical Sciences.
  • How Excipients Impact Drug Absorption, Stability, and Shelf Life. (n.d.).
  • Accelerate Stability Study, Arrhenius Eqn. Scribd.
  • Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. (2019, October 31).
  • Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance.
  • How to Determine Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. (2019, April 4). AZoM.
  • Study on Hydrolytic Degradation of Polyester and Polyamide in Basic Solutions at High Temper
  • Understanding the chemical basis of drug stability and degrad
  • european journal of pharmaceutical and medical research. EJPMR.
  • Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. (2014, March 12).
  • Relative stability of amides, esters, anhydrides, and acyl chlorides (video). Khan Academy.
  • (PDF) Kinetic Studies on the Acid Hydrolysis of the Methyl. (n.d.).
  • Cellular interactions and degradation of aliphatic poly(ester amide)s derived from glycine and/or 4-amino butyric acid. PubMed.
  • Using Reaction Kinetics for Hydrolysis of N-Acetyl-DL-Methionine. (2019, March 19). News-Medical.Net.
  • Methyl 4-aminobenzo
  • Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. (2023, September 5). MDPI.
  • Why do amides require much harsher conditions for hydrolysis than esters? (2020, November 30).
  • Analytical Methods. OPUS.
  • (R)-Methyl 4-(1-aminoethyl)
  • (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS *1. (2023, August 1).
  • (R)-Methyl 4-(1-aminoethyl)
  • Procedures for characterization of the degradation products of methyl and ethyl p-hydroxybenzoate by thin-layer chrom
  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formul
  • Ethyl 4-aminobenzo
  • Methyl 4-(2-amino-ethyl)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Interpreting the 1H NMR Spectrum of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands out as a powerful tool for elucidating the intricate architecture of organic molecules. This guide provides an in-depth, practical walkthrough of interpreting the 1H NMR spectrum of a chiral pharmaceutical intermediate, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate, and compares the utility of NMR with other key analytical techniques.

The Central Role of Structural Elucidation

Before a compound can advance through the rigorous pipeline of preclinical and clinical trials, its identity and purity must be unequivocally established. A thorough understanding of a molecule's three-dimensional structure is paramount for comprehending its biological activity, metabolism, and potential toxicity. 1H NMR spectroscopy offers a detailed picture of the proton environments within a molecule, providing crucial information about its connectivity and stereochemistry.

Let's delve into the 1H NMR spectrum of our model compound, (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.

Dissecting the 1H NMR Spectrum: A Step-by-Step Interpretation

The 1H NMR spectrum provides three key pieces of information for each proton or set of equivalent protons in a molecule: the chemical shift (δ), the integration, and the multiplicity (splitting pattern).[1]

Here is the structure of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate with protons labeled for our analysis:

Caption: Molecular structure of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.

Predicted 1H NMR Spectral Data:
Chemical Shift (δ, ppm)IntegrationMultiplicityProton AssignmentRationale
~7.9-8.12HDoublet (d)Ha (Aromatic)Protons ortho to the electron-withdrawing ester group are deshielded and appear downfield. They are split by the adjacent Hb protons.[2]
~7.3-7.52HDoublet (d)Hb (Aromatic)Protons meta to the ester group are less deshielded than the ortho protons. They are split by the adjacent Ha protons.[2]
~5.1-5.31HQuintet (q) or Multiplet (m)Hc (CH)This methine proton is coupled to the three protons of the adjacent methyl group (Hd) and the amide proton (NH), resulting in a complex splitting pattern.
~3.93HSinglet (s)He (OCH3 - ester)Methyl esters typically show a sharp singlet in this region.[3]
~3.82HSinglet (s)Hf (CH2)These methylene protons are adjacent to a carbonyl group and a methoxy group, placing their signal in this range. The lack of adjacent non-equivalent protons results in a singlet.
~3.33HSinglet (s)Hg (OCH3 - ether)The methoxy group protons are shielded and appear as a singlet.[3]
~2.13HDoublet (d)Hh (CH3)This methyl group is adjacent to the methine proton (Hc), causing its signal to be split into a doublet.[2]
~8.2-8.51HDoublet (d)Hi (NH)The amide proton signal is often broad and its chemical shift can be variable.[2][4] It is split by the adjacent methine proton (Hc).
Causality Behind Experimental Choices:
  • Solvent Selection: The choice of solvent (e.g., CDCl3 or DMSO-d6) is critical as it can influence the chemical shifts, particularly of exchangeable protons like the amide N-H.[4] DMSO-d6 is often preferred for amides as it can lead to sharper N-H signals due to hydrogen bonding with the solvent.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H NMR, with its signal set to 0 ppm.[5][6] This allows for consistent and reproducible chemical shift measurements across different instruments.

A Comparative Look: NMR vs. Alternative Analytical Techniques

While 1H NMR is a cornerstone for structural elucidation, a comprehensive characterization of a chiral molecule often necessitates a multi-technique approach. Here's a comparison of 1H NMR with other relevant techniques for analyzing (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.

TechniqueStrengthsWeaknessesApplication for this Molecule
1H NMR Spectroscopy - Provides detailed structural information (connectivity).[7] - Non-destructive. - Quantitative.[8]- Relatively low sensitivity compared to MS. - Can have complex spectra for large molecules.- Essential for confirming the overall structure and the presence of all functional groups.
Chiral High-Performance Liquid Chromatography (HPLC) - Excellent for separating and quantifying enantiomers.[9][10] - High sensitivity and resolution.[9]- Does not provide detailed structural information on its own. - Requires a chiral stationary phase specific to the compound.[11]- Crucial for determining the enantiomeric purity of the (R)-isomer.
Mass Spectrometry (MS) - Provides highly accurate molecular weight information.[12][13] - Can provide fragmentation patterns for structural clues.[14][15] - Extremely high sensitivity.[16]- Does not distinguish between isomers (including enantiomers) without coupling to a separation technique like HPLC.- Confirms the molecular formula and can be used with HPLC (LC-MS) for impurity profiling.
Circular Dichroism (CD) Spectroscopy - Directly probes the stereochemistry of chiral molecules.[17][18] - Can be used to determine the absolute configuration.[17][19]- Requires the molecule to have a chromophore near the chiral center. - Interpretation can be complex and may require comparison to known standards or theoretical calculations.[20]- Can be used to confirm the (R)-configuration by comparing the experimental spectrum to a reference or calculated spectrum.

Experimental Protocols

1H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate in ~0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a 5 mm NMR tube.

  • Add Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Key parameters to set include the number of scans, relaxation delay, and pulse width.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Chiral HPLC
  • Column Selection: Choose a suitable chiral stationary phase (CSP) column known to be effective for separating similar classes of compounds. Polysaccharide-based columns are often a good starting point.[21]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Quantification: Determine the enantiomeric excess by comparing the peak areas of the two enantiomers.

Logic in Action: The Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive analysis of a chiral drug intermediate like (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate.

Workflow Start Synthesized Compound NMR 1H NMR Spectroscopy Start->NMR MS Mass Spectrometry Start->MS Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation MS->Structure_Confirmation Chiral_HPLC Chiral HPLC Structure_Confirmation->Chiral_HPLC Yes Fail Re-synthesize / Purify Structure_Confirmation->Fail No Purity_Check Enantiomeric Purity >99%? Chiral_HPLC->Purity_Check CD Circular Dichroism Purity_Check->CD Yes Purity_Check->Fail No Config_Check Absolute Configuration Confirmed? CD->Config_Check Pass Proceed to Next Stage Config_Check->Pass Yes Config_Check->Fail No

Sources

Comparative

Fragmentation Profiling of (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate . This document is designed for analytical chemists and dr...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate . This document is designed for analytical chemists and drug development professionals requiring precise structural characterization and differentiation of this specific drug intermediate.

Executive Summary & Molecular Profile

(R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate (C₁₃H₁₇NO₄, MW 251.28 Da) represents a critical class of chiral amide-ester intermediates often encountered in the synthesis of tyrosine kinase inhibitors and sympathomimetic agents.

Characterizing this molecule requires distinguishing it from structural isomers (e.g., regioisomeric amides) and resolving it from its metabolic precursors (free amines). This guide compares the Electrospray Ionization (ESI-MS/MS) fragmentation performance of the target molecule against its non-methoxylated analog (Acetamide derivative) and its hydrolytic precursor (Free Amine), providing a self-validating workflow for identification.

PropertySpecification
Molecular Formula C₁₃H₁₇NO₄
Monoisotopic Mass 251.1158 Da
Precursor Ion [M+H]⁺ 252.1230 m/z
Key Structural Motifs Methyl benzoate core, Chiral ethyl linker, Methoxyacetamide cap
Primary Application Chiral intermediate QC, Impurity profiling

Technical Comparison: Target vs. Alternatives

In analytical method development, "performance" is defined by the specificity of diagnostic ions and the stability of the signal. We compare the Target (Methoxy-derivative) against two common alternatives found in the same synthetic workflow.

Comparative Fragmentation Matrix
FeatureTarget: Methoxyacetamide Alt 1: Simple Acetamide Alt 2: Free Amine
Precursor [M+H]⁺ 252.1 m/z 222.1 m/z180.1 m/z
Primary Neutral Loss Methoxyketene (-72 Da) Ketene (-42 Da)Ammonia (-17 Da)
Core Diagnostic Ion 180.1 m/z (Amine core)180.1 m/z (Amine core)148.1 m/z (De-esterified)
Acylium Diagnostic 73.0 m/z [MeOCH₂CO]⁺43.0 m/z [CH₃CO]⁺N/A
Specificity Rating High (Unique 73/45 ions)Medium (Common 43 ion)Low (Interference prone)

Insight: The presence of the m/z 73 oxonium ion is the critical discriminator for the target molecule, offering higher specificity than the generic m/z 43 found in standard acetamides.

Mechanistic Fragmentation Analysis

The fragmentation of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate under Collision-Induced Dissociation (CID) follows three distinct pathways driven by the lability of the amide bond and the stability of the benzoate core.

Pathway A: Amide Bond Scission (Major)

The most abundant pathway involves the cleavage of the amide bond. The protonated amide nitrogen facilitates the neutral loss of methoxyketene (C₃H₄O₂, 72 Da) via a mechanism analogous to the McLafferty rearrangement or simple inductive cleavage.

  • Transition: m/z 252.1 → m/z 180.1

  • Significance: This confirms the integrity of the ethyl-benzoate skeleton.

Pathway B: Acylium Ion Formation (Diagnostic)

Charge retention on the acyl side produces the methoxyacetyl cation .

  • Transition: m/z 252.1 → m/z 73.0

  • Secondary Fragment: m/z 73.0 → m/z 45.0 (Loss of CO)

  • Significance: This pathway fingerprints the "cap" of the molecule, distinguishing it from impurities.

Pathway C: Ester Hydrolysis (Secondary)

The methyl ester on the benzoate ring is susceptible to neutral loss of methanol (32 Da), typically after the primary amide cleavage.

  • Transition: m/z 180.1 → m/z 148.1 (Acylium benzoate)

  • Significance: Confirms the methyl ester moiety.

Visualization of Signaling Pathways (DOT)

The following diagram illustrates the causal relationships in the fragmentation cascade.

FragmentationPathway Precursor [M+H]+ Precursor m/z 252.1 CoreAmine Core Amine Ion [Methyl 4-(1-aminoethyl)benzoate+H]+ m/z 180.1 Precursor->CoreAmine Neutral Loss: Methoxyketene (-72 Da) (Primary Pathway) Acylium Methoxyacetyl Cation [MeO-CH2-CO]+ m/z 73.0 Precursor->Acylium Amide Cleavage (Charge Retention on Acyl) Benzoate Vinyl Benzoate Ion m/z 148.1 CoreAmine->Benzoate Neutral Loss: Methanol (-32 Da) (Ester Cleavage) Fragment45 Methoxymethyl Cation [CH2-OMe]+ m/z 45.0 Acylium->Fragment45 Neutral Loss: CO (-28 Da)

Caption: CID fragmentation cascade of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate showing primary amide scission and secondary ester losses.

Experimental Protocol: Self-Validating Workflow

To replicate these results and ensure scientific integrity, follow this standardized LC-MS/MS protocol. This method is designed to maximize the abundance of the diagnostic m/z 180 and m/z 73 ions.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (HPLC Grade).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

    • Why: Formic acid ensures complete protonation ([M+H]⁺), essential for ESI sensitivity.

Step 2: MS Parameters (Direct Infusion or LC)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amide).

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

Step 3: Collision Energy (CE) Ramping

Perform a CE ramp to validate the fragmentation tree.

  • Low CE (10-15 eV): Dominant peak should be m/z 252.1 (Precursor).

  • Med CE (20-25 eV): Appearance of m/z 180.1 (Base Peak) and m/z 220.1 (Loss of MeOH).

  • High CE (35-40 eV): Dominance of m/z 148.1 and m/z 73.0 .

Validation Check: If m/z 180 is observed at Low CE, reduce Cone Voltage; in-source fragmentation is occurring.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including McLafferty rearrangements in amides).
  • NIST Mass Spectrometry Data Center. (2023). Methyl 4-(1-aminoethyl)benzoate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. (2024). Compound Summary: Methyl 4-(1-aminoethyl)benzoate.[1] National Library of Medicine. Available at: [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of amides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.

Sources

Validation

Validation of Purity Standards for (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate: A Comparative Guide

Executive Summary: The Criticality of Stereochemical Integrity In the development of chiral Active Pharmaceutical Ingredients (APIs), the intermediate (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate represents a high-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Stereochemical Integrity

In the development of chiral Active Pharmaceutical Ingredients (APIs), the intermediate (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate represents a high-value pharmacophore. Derived from the chiral building block (R)-methyl 4-(1-aminoethyl)benzoate, this amide derivative serves as a critical scaffold in the synthesis of next-generation kinase inhibitors and glinide-class therapeutics.

The central challenge with this molecule is not merely chemical purity, but stereochemical integrity . The acylation of the chiral benzylic amine carries a latent risk of racemization, making the validation of its purity standard a non-negotiable step in CMC (Chemistry, Manufacturing, and Controls) workflows.[1]

This guide compares the performance of a Validated Reference Standard against common alternatives (in-house crude standards and racemic markers), providing the experimental framework necessary to certify its quality.

Comparative Analysis: Validated Standards vs. Alternatives

The choice of reference material dictates the reliability of your analytical data. Below is a comparative performance matrix based on typical industry outcomes.

Table 1: Performance Matrix of Reference Material Types
FeatureValidated (R)-Standard (Recommended)In-House Crude Standard Racemic Marker
Enantiomeric Excess (ee%) Certified >99.5% Variable (90–98%)0% (50:50 mixture)
Assay Method Quantitative NMR (qNMR) & Mass BalanceArea% only (unreliable)Qualitative only
Impurity Profile Fully characterized (starting amine, acid chloride)Unknown / Co-eluting peaksN/A
Risk of False Pass < 1%High (due to response factor errors)N/A
Regulatory Acceptance High (ICH Q7/Q2 Compliant) Low (Requires justification)Method Development only

The Validation Framework: Scientific Logic & Protocols

To validate a standard for this molecule, we must address three critical quality attributes (CQAs): Identity , Achiral Purity , and Chiral Purity .[1]

Structural Identity Validation

Rationale: Confirming the formation of the amide bond without disrupting the ester moiety.

  • Technique: 1H-NMR (400 MHz, DMSO-d6).

  • Key Diagnostic Signals:

    • Amide NH: Doublet around

      
       8.3–8.5 ppm (coupling to the chiral CH).[1]
      
    • Chiral Methine (CH): Quintet/Multiplet at

      
       5.0–5.2 ppm.[1] Note: A shift in this signal often indicates racemization.
      
    • Methoxy Group: Singlet at

      
       3.3 ppm.
      
    • Methyl Ester: Singlet at

      
       3.8 ppm.
      
Chiral Purity (The Core Challenge)

Rationale: The benzylic position is susceptible to racemization under basic coupling conditions. A standard HPLC method cannot distinguish the (R) and (S) enantiomers.[1]

  • Protocol: Normal-Phase Chiral HPLC.[2]

  • Self-Validating System: You must inject the Racemic Marker first to establish resolution (

    
    ) before analyzing the pure (R)-standard.[1]
    
Experimental Protocol: Chiral HPLC Method
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized (e.g., Chiralpak AD-H or Lux Amylose-1), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).[1]

    • Why DEA? To sharpen the peak shape of the amide nitrogen.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 254 nm (Benzoate absorption max).[1]

  • Acceptance Criteria: (S)-enantiomer < 0.5%.[1]

Achiral Purity & Residual Reagents

Rationale: Unreacted (R)-methyl 4-(1-aminoethyl)benzoate (parent amine) is a common impurity that can interfere with downstream coupling.[1]

  • Protocol: RP-HPLC (C18).[1]

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[1]

  • Critical Separation: The polar amine elutes early; the neutral amide elutes later.

Visualizing the Validation Logic

The following diagrams illustrate the chemical pathway risks and the logical workflow for validating the standard.

Figure 1: Synthesis Risk & Impurity Origin

This diagram maps how the target molecule is formed and where the critical impurities (enantiomer and unreacted amine) originate.[1]

SynthesisRisk Amine (R)-Methyl 4-(1-aminoethyl)benzoate (Starting Material) Reaction Acylation Reaction (Base, solvent) Amine->Reaction Reagent Methoxyacetyl Chloride Reagent->Reaction Target (R)-Methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate (Target Standard) Reaction->Target Major Path Impurity1 (S)-Enantiomer (Racemization Impurity) Reaction->Impurity1 Base-Cat. Epimerization Impurity2 Unreacted Amine Reaction->Impurity2 Incomplete Rxn

Caption: Synthesis pathway showing the origin of the critical (S)-enantiomer impurity during the acylation of the benzylic amine.

Figure 2: Validation Decision Tree

A step-by-step logic flow for certifying the reference standard.

ValidationFlow Start Crude (R)-Standard Candidate Identity 1. Identity Check (NMR/MS) Confirm Structure? Start->Identity Achiral 2. Chemical Purity (RP-HPLC) > 98.0% Area? Identity->Achiral Yes Fail REJECT / RE-PURIFY Identity->Fail No Chiral 3. Chiral Purity (CSP-HPLC) (S)-Isomer < 0.5%? Achiral->Chiral Yes Achiral->Fail No Pass VALIDATED REFERENCE STANDARD Chiral->Pass Yes Chiral->Fail No

Caption: Logical decision tree for the qualification of the (R)-enantiomer purity standard.

References

  • BenchChem. (R)-Methyl 4-(1-aminoethyl)benzoate | Chiral Building Block. Retrieved from [1]

  • PubChem. (R)-Methyl 4-(1-aminoethyl)benzoate Compound Summary. National Library of Medicine. Retrieved from [1]

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from

  • Organic Syntheses. Ethyl 4-aminobenzoate (Methodology for Benzoate Reduction). Org.[3][4] Synth. 2005, 82, 69. Retrieved from [1]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate

[1] Executive Summary (BLUF) Do not dispose of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate down the drain. This compound is a chiral pharmaceutical intermediate containing ester and amide functionalities.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary (BLUF)

Do not dispose of (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate down the drain.

This compound is a chiral pharmaceutical intermediate containing ester and amide functionalities. It must be classified as Non-Halogenated Organic Waste . The only acceptable disposal method is high-temperature incineration at an approved facility to ensure complete destruction of the pharmacophore.

Immediate Action Required:

  • Segregate from strong oxidizers and aqueous bases.

  • Label as "Hazardous Waste - Organic Pharmaceutical Intermediate."

  • Containerize in high-density polyethylene (HDPE) or glass.

Chemical Characterization & Hazard Identification

To dispose of a chemical safely, we must first understand its reactivity profile.[1] This molecule is not just "waste"; it is a functionalized aromatic system.

Functional Group Analysis[2]
  • Methyl Ester Moiety: Susceptible to hydrolysis. In the presence of water and extreme pH (acids or bases), this will degrade into methanol and the corresponding benzoic acid derivative.[1] This degradation can alter the pH of the waste stream unexpectedly.

  • Acetamide Linkage: Generally stable but can release amine byproducts under vigorous hydrolysis.

  • Chirality ((R)-Isomer): While stereochemistry does not alter the method of destruction (fire burns both enantiomers equally), it designates this as a high-value synthetic intermediate.[1] Inventory reconciliation is critical before disposal to prevent loss of valuable intellectual property or material.

Inferred Hazard Profile

Based on Structure-Activity Relationships (SAR) of benzoate esters:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1][2] 2A (H319).

  • Physical State: Likely a white to off-white solid (based on molecular weight and amide hydrogen bonding).

  • Combustibility: Combustible organic solid.

  • Toxicology: Treat as a potential sensitizer and PBT (Persistent, Bioaccumulative, Toxic) substance until specific toxicological data proves otherwise.[1]

Pre-Disposal Stabilization & Segregation[1]

The Golden Rule: Never mix waste streams based on "convenience." Mix based on "chemical compatibility."

Segregation Logic

You must prevent uncontrolled hydrolysis in the waste container.

  • Incompatible: Strong Bases (NaOH, KOH), Strong Acids (HCl, H2SO4), Strong Oxidizers (Peroxides, Nitrates).[1]

  • Compatible: Other non-halogenated organic solvents (Methanol, DMSO, Ethyl Acetate) if the compound is already in solution.[1]

Waste Stream Decision Tree

The following diagram illustrates the logical flow for categorizing this specific waste.

WasteSegregation Start Waste Generation: (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid In Solution StateCheck->Liquid BinA Stream A: Solid Organic Waste (Incineration) Solid->BinA Direct Pack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalogenated BinB Stream B: Halogenated Solvents (High Temp Incineration) Halogenated->BinB BinC Stream C: Non-Halogenated Organics (Fuel Blending/Incineration) NonHalogenated->BinC

Figure 1: Decision tree for segregating (R)-methyl 4-(1-(2-methoxyacetamido)ethyl)benzoate based on its physical state and solvent matrix.

Step-by-Step Disposal Protocol

Phase 1: Collection & Labeling
  • PPE Required: Nitrile gloves (double-gloved recommended for amides), safety goggles, lab coat.[1] Use a fume hood if handling fine powder to avoid inhalation.

  • Container Selection:

    • Solids: Wide-mouth HDPE jar or amber glass jar.

    • Liquids: Glass bottle or chemically resistant HDPE carboy.

  • Labeling:

    • Do not just write "Waste."

    • Required Label Text:

Phase 2: Accumulation (Satellite Area)
  • Store the container in a Secondary Containment Tray (polypropylene) to catch potential leaks.

  • Keep the container closed at all times except when adding waste.

  • Limit: Do not exceed 55 gallons (or 1 quart for acutely hazardous waste, though this is likely not P-listed) in the satellite area.[1]

Phase 3: Final Disposal (EHS Handoff)
  • Method: Thermal Destruction (Incineration).

  • Why Incineration? Biological treatment (sewage) is ineffective for complex aromatics and risks releasing active pharmaceutical metabolites into waterways. Incineration ensures the breakdown of the amide and ester bonds into CO2, H2O, and NOx (scrubbed).[1]

Regulatory Compliance & Data

Waste Codes (RCRA - USA)

While this specific molecule is likely not explicitly "Listed" (P or U list), it falls under "Characteristic" waste if it exhibits ignitability or is mixed with listed solvents.[1]

ParameterClassificationCodeNotes
Ignitability Potential (if liquid < 60°C FP)D001 Applies mostly if in flammable solvent.
Toxicity Not TCLP ListedNone Unless mixed with heavy metals/chloroform.
F-List Solvent DependentF003/F005 If mixed with Acetone, Methanol, or Toluene.[1][3]
Hazard Class DOT (Transport)Class 9 Environmentally Hazardous Substance, Solid, N.O.S.[1]
Hydrolysis Pathway (Why we avoid drains)

The diagram below demonstrates the breakdown pathway if this chemical enters the water system, highlighting the formation of persistent benzoic acid derivatives.[1]

Hydrolysis Parent (R)-methyl 4-(1-(2-methoxyacetamido) ethyl)benzoate Intermediate Hydrolysis Parent->Intermediate Water + H2O / pH Change Water->Intermediate Product1 Methanol (Flammable) Intermediate->Product1 Product2 4-(1-(2-methoxyacetamido) ethyl)benzoic acid Intermediate->Product2

Figure 2: Hydrolysis pathway. Disposal into water systems releases Methanol and Benzoic Acid derivatives, violating environmental discharge permits.[1]

Spill Response (Immediate Action)

If a spill occurs during the disposal process:

  • Solids: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet the powder slightly with an inert solvent (like heptane) and wipe up with distinct hazardous waste pads.

  • Liquids: Absorb with vermiculite or clay-based absorbent. Do not use combustible materials (sawdust) if the solvent is flammable.

  • Decontamination: Clean the surface with a mild detergent and water; collect all rinse water as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazardous Waste Operations and Emergency Response (HAZWOPER) Standard 1910.120.[4][5] Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories. Retrieved from [Link]

Sources

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